molecular formula C9H18O2 B3050351 2-Nonanone, 9-hydroxy- CAS No. 25368-56-3

2-Nonanone, 9-hydroxy-

Cat. No. B3050351
CAS RN: 25368-56-3
M. Wt: 158.24 g/mol
InChI Key: HQVHZUJAAKTDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Nonanone, 9-hydroxy-” or “9-Hydroxy-2-nonanone” is a chemical compound with the molecular formula C9H18O2 . It is also known by other names such as “9-Hydroxy-2-nonanon” and "9-HYDROXYNONAN-2-ONE" .


Molecular Structure Analysis

The molecular structure of “2-Nonanone, 9-hydroxy-” features a nine-carbon backbone with a ketone functional group positioned at the second carbon atom . The average mass of the molecule is 158.238 Da and the monoisotopic mass is 158.130676 Da .


Physical And Chemical Properties Analysis

“2-Nonanone, 9-hydroxy-” is a colorless to pale yellow liquid at room temperature . It has a relatively high boiling point and a melting point of -20°C . It is slightly soluble in water, yet it is well soluble in common organic solvents such as ethanol and diethyl ether .

Scientific Research Applications

1. Lipid Peroxidation and Biological Implications

  • Lipid Peroxidation Products : 4-Hydroxy-2-nonenal (HNE), a product similar to 2-Nonanone, 9-hydroxy-, is a significant product of phospholipid peroxidation. It's known for its reactivity and cytotoxicity, formed through several radical-dependent oxidative routes. Its interactions with redox-sensitive cell signaling proteins are crucial in understanding physiological and disease processes (Spickett, 2013).

2. Green Chemistry and Catalysis

  • Green Catalytic Processes : A study demonstrated the synthesis of hydroxy- and carbonyl-derivatives through a green catalytic reaction, highlighting the use of aqueous H2O2 and tungstic acid as a catalyst. Such processes align with green chemistry principles, emphasizing eco-friendly and sustainable methods (Gao et al., 2007).

3. Biopolymer Synthesis

  • Biopolyester Production : Research has explored the whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid for the production of biopolyesters. This study contributes to the biological synthesis of long-chain dicarboxylic acids and their application in creating biopolyesters (Lee et al., 2019).

4. Food Science Applications

  • Flavor Compound Binding : The binding of 2-nonanone with milk proteins in aqueous solutions has been studied, revealing insights into the interactions of flavor compounds with proteins. This research is relevant for understanding flavor profiles in dairy products (Kühn et al., 2007).
  • Active Food Packaging : The study on the impregnation of 2-nonanone in polymeric matrices for active food packaging using supercritical carbon dioxide demonstrates an innovative approach in food preservation (Rojas et al., 2015).

5. Cosmetic and Dermatological Applications

  • Hydroxy Acids in Cosmetics : Hydroxy acids, related to 2-Nonanone, 9-hydroxy-, are widely used in cosmetic and therapeutic formulations for various skin benefits. Their mechanisms of action, safety, and effects on skin conditions like photoaging and acne are critical areas of study (Kornhauser et al., 2010).

Safety and Hazards

“2-Nonanone, 9-hydroxy-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment as it can cause harm .

Future Directions

Research into “2-Nonanone, 9-hydroxy-” and similar organic compounds is ongoing, exploring new ways to enhance its utility and minimize its potential hazards. Potential future applications could include advanced pharmaceuticals or novel chemical processes .

properties

IUPAC Name

9-hydroxynonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-9(11)7-5-3-2-4-6-8-10/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVHZUJAAKTDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336937
Record name 9-hydroxy2-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nonanone, 9-hydroxy-

CAS RN

25368-56-3
Record name 9-hydroxy2-nonanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution containing 56.6 g of 8-oxononan-1-ol ethylene ketol (prepared in Example 22 B-5) in 210 ml acetone and 50 mg p-toluenesulfonic acid monohydrate was stirred at room temperature for about 15 to 17 hr. The acetone was removed in vacuo to yield the title compound having the following physical characteristics:
[Compound]
Name
8-oxononan-1-ol ethylene ketol
Quantity
56.6 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nonanone, 9-hydroxy-
Reactant of Route 2
Reactant of Route 2
2-Nonanone, 9-hydroxy-
Reactant of Route 3
Reactant of Route 3
2-Nonanone, 9-hydroxy-
Reactant of Route 4
Reactant of Route 4
2-Nonanone, 9-hydroxy-
Reactant of Route 5
Reactant of Route 5
2-Nonanone, 9-hydroxy-
Reactant of Route 6
Reactant of Route 6
2-Nonanone, 9-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.